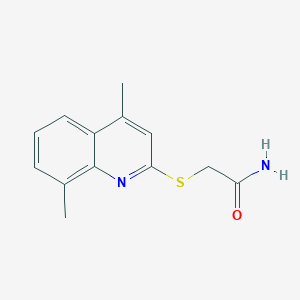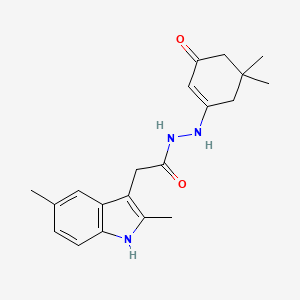![molecular formula C18H26O5 B4991095 Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate](/img/structure/B4991095.png)
Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate is an organic compound that belongs to the class of esters It is structurally characterized by the presence of a propanedioate group, which is a derivative of malonic acid, and a butyl chain substituted with a 3-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The general synthetic route can be summarized as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 1,4-dibromobutane to form the intermediate product.
Substitution: The intermediate product undergoes nucleophilic substitution with 3-methylphenol to yield this compound.
The reaction conditions typically involve refluxing the reactants in ethanol and using sodium ethoxide as the base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound in the presence of a strong acid can lead to decarboxylation, resulting in the formation of substituted monocarboxylic acids.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Requires heating with aqueous hydrochloric acid.
Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: Produces diethyl malonate and 3-methylphenol.
Decarboxylation: Yields substituted monocarboxylic acids.
Substitution: Results in various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the phenoxy and butyl substituents.
Ethyl acetoacetate: Another ester with a similar malonate backbone but different substituents.
Diethyl 2-(4-phenoxybutyl)propanedioate: A closely related compound with a phenoxy group instead of the 3-methylphenoxy group.
Uniqueness
Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-21-17(19)16(18(20)22-5-2)11-6-7-12-23-15-10-8-9-14(3)13-15/h8-10,13,16H,4-7,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQDNIPIFXFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC(=C1)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Dibromo-4-[N-(4-methylbenzenesulfonyl)benzamido]phenyl benzoate](/img/structure/B4991022.png)
![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4991029.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4991036.png)
![(3S*)-4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4991043.png)
![diethyl 5,5'-methylenebis[4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate]](/img/structure/B4991056.png)


![{1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}methanol](/img/structure/B4991087.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4991097.png)
![1-(4-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B4991104.png)
![3-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4991112.png)
![N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}THIOPHENE-2-SULFONAMIDE](/img/structure/B4991120.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B4991127.png)
![2-amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4991129.png)
